N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide
N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide
Brand Name:
Vulcanchem
CAS No.:
115186-37-3
VCID:
VC20890247
InChI:
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1
SMILES:
CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC
Molecular Formula:
C12H22N2O4
Molecular Weight:
258.31 g/mol
N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide
CAS No.: 115186-37-3
Cat. No.: VC20890247
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115186-37-3 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
| Standard InChI Key | KPVRHJIGNMLCHG-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator